molecular formula C7H11N2S2+ B303377 1-(5-Methyl-1,3,4-thiadiazol-2-yl)tetrahydrothiophenium

1-(5-Methyl-1,3,4-thiadiazol-2-yl)tetrahydrothiophenium

Cat. No. B303377
M. Wt: 187.3 g/mol
InChI Key: OAUIMUKSLYYIFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Methyl-1,3,4-thiadiazol-2-yl)tetrahydrothiophenium is a chemical compound that has been studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it an interesting target for investigation.

Scientific Research Applications

1-(5-Methyl-1,3,4-thiadiazol-2-yl)tetrahydrothiophenium has been studied for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of thiols in biological systems. This compound has been shown to exhibit strong fluorescence in the presence of thiols, making it a useful tool for the detection and quantification of these important biomolecules.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)tetrahydrothiophenium is not fully understood, but it is thought to involve the formation of a covalent bond between the compound and thiol groups. This results in the formation of a stable adduct, which is responsible for the observed fluorescence.
Biochemical and Physiological Effects:
1-(5-Methyl-1,3,4-thiadiazol-2-yl)tetrahydrothiophenium has been shown to have minimal toxicity and does not appear to have any significant biochemical or physiological effects. This makes it a safe and useful tool for scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)tetrahydrothiophenium is its high sensitivity and selectivity for thiols. This makes it a useful tool for the detection and quantification of these important biomolecules in complex biological systems. However, one limitation of this compound is its relatively short fluorescence lifetime, which can make it difficult to detect in some experimental setups.

Future Directions

There are many potential future directions for research on 1-(5-Methyl-1,3,4-thiadiazol-2-yl)tetrahydrothiophenium. One area of interest is the development of new derivatives and analogs with improved properties, such as longer fluorescence lifetimes or increased selectivity for specific thiols. Another potential direction is the use of this compound in the development of new diagnostic tools or therapies for diseases characterized by altered thiol metabolism, such as cancer or neurodegenerative disorders. Overall, the unique properties of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)tetrahydrothiophenium make it an interesting target for ongoing scientific investigation.

Synthesis Methods

The synthesis of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)tetrahydrothiophenium involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with tetrahydrothiophene in the presence of a suitable catalyst. This reaction results in the formation of the desired product, which can be purified using standard techniques such as column chromatography or recrystallization.

properties

Product Name

1-(5-Methyl-1,3,4-thiadiazol-2-yl)tetrahydrothiophenium

Molecular Formula

C7H11N2S2+

Molecular Weight

187.3 g/mol

IUPAC Name

2-methyl-5-(thiolan-1-ium-1-yl)-1,3,4-thiadiazole

InChI

InChI=1S/C7H11N2S2/c1-6-8-9-7(10-6)11-4-2-3-5-11/h2-5H2,1H3/q+1

InChI Key

OAUIMUKSLYYIFZ-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)[S+]2CCCC2

Canonical SMILES

CC1=NN=C(S1)[S+]2CCCC2

Origin of Product

United States

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